2-Cyano-3-phenylbut-2-enamide
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Overview
Description
2-Cyano-3-phenylbut-2-enamide is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a cyano group (–CN) and a phenyl group (–C6H5) attached to a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-phenylbut-2-enamide typically involves the reaction of 2-cyano-N-(phenyl)acetamide with acetic anhydride and a base such as sodium hydroxide. The reaction is carried out in the presence of a solvent, and the product is crystallized by acidification . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-phenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-3-phenylbut-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-phenylbut-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Cyano-3-hydroxy-N-(phenyl)but-2-enamide
- 2-Cyano-3-(4-methoxyphenyl)but-2-enamide
- 2-Cyano-3-(3,4-dimethoxyphenyl)but-2-enamide
Comparison: 2-Cyano-3-phenylbut-2-enamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
(E)-2-cyano-3-phenylbut-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H2,13,14)/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZMFYXVADHLQ-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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